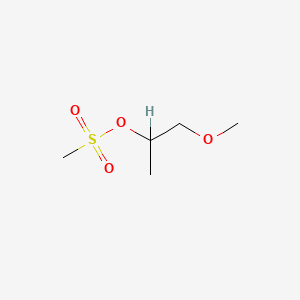

1-Methoxypropan-2-yl methanesulfonate

Descripción general

Descripción

1-Methoxypropan-2-yl methanesulfonate is an organic compound that is widely used in a variety of scientific and industrial applications due to its unique properties . It is a colorless, volatile liquid that is a derivative of propionic acid and is used as a reagent in organic synthesis and as a catalyst in various reactions.

Synthesis Analysis

The synthesis of this compound involves the reaction of methanesulfonic acid with 2-methoxypropene in the presence of a catalyst such as p-toluenesulfonic acid.Molecular Structure Analysis

The molecular formula of this compound is C5H12O4S . The InChI code is 1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3 .Chemical Reactions Analysis

This compound is utilized in chemical transformations, demonstrating its versatility in organic synthesis. Its reaction with different substrates leads to the synthesis of benzoxazoles, highlighting its role in facilitating regioselective transformations.Physical And Chemical Properties Analysis

This compound is a highly reactive compound that is sensitive to air and moisture . The compound has a molecular weight of 168.21 g/mol . It is soluble in most organic solvents such as chloroform, ether, and acetone .Aplicaciones Científicas De Investigación

Synthesis and Characterization of Compounds

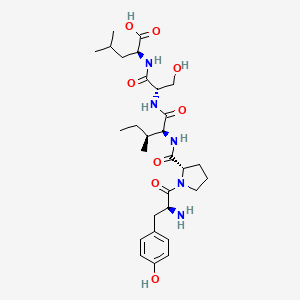

1-Methoxypropan-2-yl methanesulfonate is involved in the synthesis and characterization of various chemical compounds. For example, it reacts with diethyltin(methoxy)methanesulfonate and t-butylphosphonic acid to afford compounds with distinct three-dimensional self-assemblies. These compounds exhibit different binding modes and structural motifs, highlighting the role of this compound in the construction of complex molecular architectures (R. Shankar et al., 2011).

Microbial Metabolism

Methanesulfonic acid, closely related to this compound, plays a significant role in the biogeochemical cycling of sulfur. It serves as a sulfur source for various aerobic bacteria and supports the growth of specialized methylotrophs. This highlights the compound's importance in microbial metabolism and environmental sulfur cycling (Donovan P. Kelly & J. Murrell, 1999).

Chemical Transformations

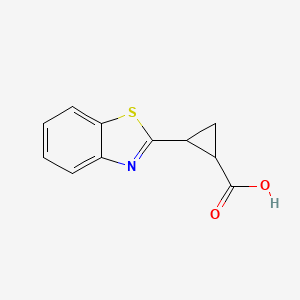

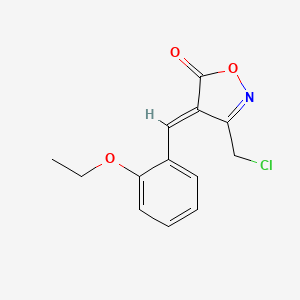

This compound is utilized in chemical transformations, demonstrating its versatility in organic synthesis. Its reaction with different substrates leads to the synthesis of benzoxazoles, highlighting its role in facilitating regioselective transformations (Dinesh Kumar et al., 2008). Additionally, it is involved in the synthesis of highly reactive methanesulfonates, further emphasizing its utility in organic chemistry (T. W. Bentley et al., 1994).

Applications in Fuel Cells

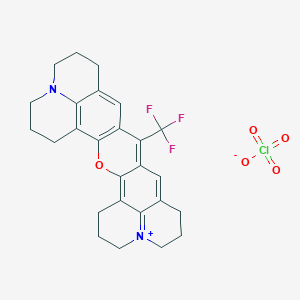

Research has explored the potential of this compound derivatives for carbon dioxide absorption, aiming to utilize these compounds as advanced absorbent materials in fossil fuel processing. This underscores the compound's relevance in addressing environmental challenges and enhancing the efficiency of energy conversion processes (진유란 et al., 2012).

Methanogenic Microbial Electrolysis Cells

The compound's derivatives have been investigated in the context of microbial electrolysis cells (MECs), focusing on the archaeal communities that develop in these systems for methane production. This research contributes to our understanding of bioelectrochemical systems and the microbial processes involved in methane generation, offering insights into renewable energy technologies (M. Siegert et al., 2015).

Mecanismo De Acción

Safety and Hazards

1-Methoxypropan-2-yl methanesulfonate is a hazardous chemical that should be handled with care. The compound is corrosive and can cause skin and eye irritation, respiratory problems, and other health hazards. The safety information includes Pictograms GHS07, Signal Word Warning, and Hazard Statements H302,H315,H319,H335 .

Propiedades

IUPAC Name |

1-methoxypropan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O4S/c1-5(4-8-2)9-10(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLUAKABUQZNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24590-51-0 | |

| Record name | 1-Methoxy-2-propanol methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024590510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, methanesulfonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methoxypropan-2-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Dimethyl-3-{[4-(4-nitrophenyl)piperazin-1-YL]-carbonyl}cyclopropanecarboxylic acid](/img/structure/B1361003.png)

![[{2-Oxo-2-[(2-thienylmethyl)amino]ethyl}(phenyl)-amino]acetic acid](/img/structure/B1361007.png)

![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid](/img/structure/B1361009.png)

![[{2-[4-(4-Nitrophenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1361011.png)

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)pyrazine-2-carboxamide](/img/structure/B1361018.png)

![3-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1361020.png)

![3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1361021.png)